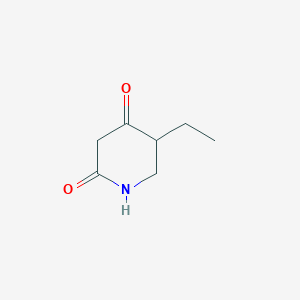

5-Ethylpiperidine-2,4-dione

Description

Significance of the Piperidine-2,4-dione Scaffold in Medicinal Chemistry and Organic Synthesis

The piperidine-2,4-dione core is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. researchgate.netrsc.org This six-membered heterocyclic ring containing two ketone functionalities offers a unique combination of structural rigidity and synthetic accessibility, making it an attractive platform for the design of biologically active molecules. researchgate.netrsc.org

In medicinal chemistry, the piperidine-2,4-dione framework serves as a key structural element in a variety of therapeutic agents. researchgate.net Its ability to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, allows for the fine-tuning of binding affinities to specific biological targets. solubilityofthings.com Researchers have successfully incorporated this scaffold into molecules designed to exhibit a range of pharmacological activities, including antimicrobial and anti-inflammatory properties. solubilityofthings.com The strategic placement of substituents on the piperidine (B6355638) ring allows for the modulation of a compound's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development. ontosight.ai

From an organic synthesis perspective, the piperidine-2,4-dione moiety is a valuable intermediate for the construction of more complex molecular architectures. rsc.orgconsensus.app The presence of multiple reactive sites, including the nitrogen atom and the carbons adjacent to the carbonyl groups, provides ample opportunities for chemical modification. researchgate.net Synthetic chemists have developed a range of traditional and novel methods, such as carbonyl transformations and anionic enolate rearrangements, to create a diverse array of functionalized piperidine-type systems. researchgate.netrsc.org This synthetic tractability has been instrumental in the synthesis of natural products and the creation of libraries of compounds for high-throughput screening. researchgate.netrsc.org

Overview of Glutarimide (B196013) Derivatives and Their Biological Relevance

5-Ethylpiperidine-2,4-dione belongs to the broader class of compounds known as glutarimide derivatives. wikipedia.org Glutarimides, characterized by a piperidine-2,6-dione structure, have a rich history in pharmacology and have been the subject of extensive research due to their wide-ranging biological activities. wikipedia.orgontosight.aitandfonline.com

Historically, the most well-known glutarimide derivative is thalidomide (B1683933), which, despite its tragic teratogenic effects, was later discovered to possess potent immunomodulatory and anti-angiogenic properties. wikipedia.orgtandfonline.com This led to its re-emergence as a treatment for multiple myeloma and erythema nodosum leprosum. wikipedia.org The study of thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, has been pivotal in understanding the role of the glutarimide moiety in interacting with the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific proteins. wikipedia.org

Beyond the realm of immunomodulation, glutarimide derivatives have demonstrated a remarkable spectrum of biological effects, including:

Anticancer Activity: Many glutarimide-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. tandfonline.comnih.gov

Antimicrobial and Antifungal Properties: Certain glutarimides have shown promise as agents against bacteria and fungi. ontosight.aitandfonline.com

Neuroprotective and Other CNS Effects: Researchers have explored glutarimide derivatives for their potential in treating neurological disorders, with some exhibiting anticonvulsant, anxiolytic, and sedative properties. ontosight.aiontosight.ai

The biological versatility of the glutarimide scaffold underscores the importance of synthesizing and evaluating new derivatives like this compound to uncover novel therapeutic potentials. ontosight.aiontosight.ai

Academic Research Trajectories for Novel Piperidine-2,4-dione Compounds

Current academic research on novel piperidine-2,4-dione compounds, including this compound, is following several key trajectories. A primary focus is the synthesis of new derivatives and the subsequent evaluation of their biological activities. researchgate.netconsensus.app Researchers are systematically modifying the core piperidine-2,4-dione structure by introducing various substituents to explore structure-activity relationships (SAR). solubilityofthings.com

Another significant area of investigation involves the development of innovative synthetic methodologies to access these heterocyclic systems with greater efficiency and stereocontrol. researchgate.netrsc.org This includes the exploration of cascade reactions and the use of novel catalysts to construct the piperidine-2,4-dione ring and its derivatives. nih.gov

Furthermore, there is a growing interest in the application of piperidine-2,4-dione scaffolds in the mimicry of protein-protein interfaces (PPIs). acs.org The rigid conformation of the ring system can be exploited to present functional groups in a spatially defined manner, potentially disrupting disease-relevant PPIs. acs.org Computational studies and data mining are being employed to compare the accessible conformations of these scaffolds with known protein secondary structures and interaction motifs. acs.org

The synthesis of hybrid molecules, where the piperidine-2,4-dione moiety is coupled with other pharmacologically active heterocycles like pyrimidine-2,4-dione or thiazolidine-2,4-dione, represents another promising research avenue. jksus.orgbohrium.com This approach aims to create multifunctional compounds with enhanced or synergistic biological effects, such as combined antimicrobial and cytotoxic activities. jksus.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 73290-32-1 | chemspider.comsigmaaldrich.com |

| Molecular Formula | C7H11NO2 | chemspider.comsigmaaldrich.com |

| Synonyms | 5-Ethyl-2,4-piperidinedione | chemspider.com |

Structure

3D Structure

Propriétés

IUPAC Name |

5-ethylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-5-4-8-7(10)3-6(5)9/h5H,2-4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPNFYPMYSWIGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672031 | |

| Record name | 5-Ethylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73290-32-1 | |

| Record name | 5-Ethylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethylpiperidine 2,4 Dione and Analogues

Traditional Synthetic Approaches to Piperidine-2,4-dione Scaffolds

The foundational methods for constructing the piperidine-2,4-dione core have historically relied on well-established carbonyl chemistry and cyclization reactions. These techniques, while sometimes limited in scope or yield, form the bedrock of piperidone synthesis.

Carbonyl Compound Transformations

The transformation of acyclic carbonyl-containing precursors is a cornerstone of traditional piperidine-2,4-dione synthesis. These methods often involve the sequential construction of the carbon and nitrogen backbone before the final ring-closing step. A prevalent strategy begins with β-ketoesters, which can be elaborated into suitable precursors for cyclization. For instance, the Weiler alkylation of the dianion of methyl acetoacetate (B1235776) can be used to introduce substituents that will ultimately reside at the C5 and C6 positions of the piperidine (B6355638) ring. core.ac.uk

Another classical approach involves the condensation of δ-amino-β-ketoesters. ucl.ac.uk These intermediates, which contain the pre-formed carbon and nitrogen framework, can be cyclized under various conditions to furnish the desired piperidine-2,4-dione ring. The synthesis of these δ-amino-β-ketoesters can be achieved through methods like the Michael addition of an amine to an appropriate α,β-unsaturated ester followed by further functionalization.

Cyclization Reactions in Piperidine-2,4-dione Formation

The Dieckmann cyclization is a prominent and widely utilized intramolecular condensation reaction for the formation of five- and six-membered rings, including the piperidine-2,4-dione scaffold. rdd.edu.iq This reaction involves the base-mediated intramolecular acylation of a diester to form a β-keto ester. In the context of piperidine-2,4-dione synthesis, an N-substituted aminodiester is typically the substrate. The choice of base and reaction conditions is crucial for the success of the cyclization and can influence the yield of the desired product. Common bases include sodium hydride, sodium methoxide, and potassium tert-butoxide. ucl.ac.ukrsc.org

A flexible route to variously substituted piperidine-2,4-diones, including those with substituents at the 5- and 6-positions, has been developed utilizing a Dieckmann cyclization strategy. core.ac.uk This approach starts with β-ketoesters, which are converted to the corresponding β-amino esters. These are then acylated with a malonate derivative to generate the necessary diester precursor for the Dieckmann cyclization. Subsequent hydrolysis and decarboxylation afford the final piperidine-2,4-dione. core.ac.uk This methodology allows for the synthesis of a variety of analogues, demonstrating the versatility of the Dieckmann cyclization in this context. ucl.ac.ukresearchgate.net

Modern and Stereoselective Synthesis of Piperidine-2,4-dione Systems

Contemporary synthetic chemistry has sought to overcome the limitations of traditional methods by developing more efficient, regioselective, and stereoselective approaches to the piperidine-2,4-dione core. These modern techniques often employ novel reagents and catalytic systems to achieve greater control over the molecular architecture.

Anionic Enolate Rearrangements in Azaheterocycle Construction

Anionic enolate rearrangements have emerged as a powerful and novel strategy for the construction of azaheterocycles, including piperidine-2,4-diones. rsc.orgresearchgate.net These methods offer a complementary approach to traditional carbonyl-based transformations. One such method involves the transformation of alkenyl and alkynyl amines via enolate rearrangements, which can be an effective and general route to the piperidine-2,4-dione scaffold. rsc.org This approach has been highlighted as a novel method for the simple and effective preparation of structurally diverse compounds in both racemic and enantiopure forms. researchgate.net

Regioselective Alkylation Strategies for Piperidine-2,4-diones

The direct and regioselective functionalization of a pre-formed piperidine-2,4-dione ring is a highly desirable synthetic strategy. For the synthesis of 5-Ethylpiperidine-2,4-dione, the regioselective alkylation at the C5 position (the γ-position relative to the amide nitrogen) is a key step. Research has demonstrated a method for the regioselective γ-alkylation of an N-Boc protected piperidine-2,4-dione. This procedure allows for the introduction of various alkyl groups at the C5 position with good yields. The use of a lithium counter-ion has been shown to be crucial for achieving high regioselectivity in this transformation. This method provides a direct and efficient pathway to 5-substituted piperidine-2,4-diones, including the target compound, this compound.

A general procedure for this γ-alkylation is outlined in the table below:

| Step | Reagents and Conditions | Product |

| 1 | N-Boc-piperidine-2,4-dione, LiHMDS, THF, -78 °C | Lithium enolate |

| 2 | Ethyl iodide (or other electrophile), -78 °C to rt | N-Boc-5-ethylpiperidine-2,4-dione |

| 3 | Deprotection (e.g., TFA/DCM) | This compound |

This table represents a generalized procedure based on reported methodologies for C5-alkylation.

Catalytic Methods in Piperidine Ring Formation

The development of catalytic methods for the synthesis of piperidine rings has been a major focus in modern organic chemistry, aiming for increased efficiency and stereocontrol. mdpi.comnih.gov While specific catalytic methods for the direct synthesis of this compound are not extensively documented, catalytic approaches to the broader class of substituted piperidines are relevant. These include metal-catalyzed cyclization reactions, such as those employing palladium or gold catalysts to facilitate the formation of the heterocyclic ring from acyclic precursors. nih.gov

Furthermore, stereoselective catalytic hydrogenation of substituted pyridinones or dihydropyridinones can provide access to chiral piperidine scaffolds. mdpi.com The application of chiral catalysts in these reactions can lead to the formation of enantiomerically enriched products, which is of significant importance for the development of pharmaceutical agents. While these methods are more general for the piperidine core, they represent a promising avenue for the future development of stereoselective syntheses of specifically substituted piperidine-2,4-diones like the 5-ethyl analogue.

Optimization of Synthetic Routes for Diverse Derivatives

The generation of a diverse range of this compound analogues is crucial for exploring their chemical space and potential applications. Researchers have focused on optimizing synthetic methodologies to allow for the introduction of various substituents at different positions of the piperidine-2,4-dione core. These optimizations often involve modifying reaction conditions, exploring different catalysts, and developing regioselective strategies.

A significant approach to creating diversity is through the regioselective alkylation of the piperidine-2,4-dione scaffold. researchgate.net One key strategy involves the γ-alkylation of an N-Boc-protected piperidine-2,4-dione. researchgate.net This method has been shown to be robust, allowing for the use of a variety of electrophiles to introduce different alkyl groups at the 5-position. researchgate.net The choice of base and the presence of specific counter-ions have been identified as critical factors influencing the regioselectivity and yield of the reaction. researchgate.net For instance, the use of lithium-containing bases has been noted to play an essential role in directing the alkylation to the desired γ-position. researchgate.net

Detailed studies have been conducted to determine the optimal conditions for this γ-alkylation. The reaction temperature and the amount of the alkylating agent are key parameters that need to be controlled to maximize the yield of the desired 5-substituted product and minimize the formation of by-products. researchgate.net

Table 1: Regioselective γ-Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1) to yield 5-substituted derivatives (2) researchgate.net

| Entry | Electrophile | Product | Yield (%) |

| 1 | Propyl bromide | 5-Propyl-2,4-dioxopiperidine (2b) | Moderate to Good |

| 2 | Ethyl iodide | 5-Ethyl-2,4-dioxopiperidine | - |

| 3 | Benzyl bromide | 5-Benzyl-2,4-dioxopiperidine | Good |

| 4 | Allyl bromide | 5-Allyl-2,4-dioxopiperidine | Good |

Yields are reported as described in the source literature. researchgate.net

Another important synthetic strategy for generating diverse piperidine-2,4-dione derivatives is the Dieckmann cyclization. researchgate.net This method provides a flexible route to piperidine-2,4-diones with various substitution patterns, including at the 5- and 6-positions. researchgate.net The optimization of this route can involve the use of different starting materials, such as β-amino acids, which can be elaborated and then cyclized to form the desired heterocyclic core. researchgate.net The choice of protecting groups and the development of stereoselective cyclization methods, for instance, using chiral auxiliaries, have been explored to synthesize enantiomerically pure derivatives. researchgate.net

Furthermore, transformations of the piperidine-2,4-dione ring itself can lead to a wide array of derivatives. The carbonyl groups and the active methylene (B1212753) position are reactive sites that can be targeted for further chemical modifications.

The optimization of these synthetic routes is an ongoing area of research, with the goal of developing more efficient, scalable, and versatile methods for the preparation of a wide library of this compound analogues and other substituted piperidine-2,4-diones. nih.govresearchgate.net

Chemical Reactivity and Functionalization Strategies of 5 Ethylpiperidine 2,4 Dione

Chemical Reactions of the Piperidine-2,4-dione Core

The reactivity of the piperidine-2,4-dione core is dictated by its dicarbonyl nature and the cyclic amide structure. These features allow for a range of chemical transformations, including oxidation, reduction, and substitution reactions on the heterocyclic ring. nih.govresearchgate.net

The carbonyl groups of the piperidine-2,4-dione ring are generally in a high oxidation state and are resistant to further oxidation under typical conditions. However, other parts of the molecule or related piperidine (B6355638) structures can undergo oxidation. For instance, the aerobic oxidation of piperidine itself, catalyzed by ceria-supported nanogold, yields 2-piperidone. researchgate.net While not a direct oxidation of the dione (B5365651), this illustrates a method for introducing a carbonyl group to the piperidine ring system. researchgate.net In more complex derivatives, other functional groups attached to the core may be susceptible to oxidation without affecting the dione moiety.

The carbonyl groups of the piperidine-2,4-dione core are susceptible to reduction by various reagents, often with high stereoselectivity. These reactions are valuable for creating hydroxylated piperidinone derivatives, which are important building blocks for alkaloids and other pharmacologically active compounds. researchgate.net

For example, the reduction of a 6-substituted piperidine-2,4-dione, (R)-6-phenylpiperidine-2,4-dione, with lithium aluminium hydride (LiAlH₄) yields the corresponding (4R,6R)-4-hydroxy-6-phenylpiperidin-2-one. researchgate.net The use of zinc borohydride (B1222165) on the same substrate can also produce enantiomerically pure 4-hydroxypiperidinones. researchgate.net Stereoselective reductions of related N-sulfinyl δ-amino β-keto esters and β-phenylpiperidine-2,4-diones are key steps in the synthesis of all four stereoisomers of 4-hydroxypipecolic acid. thieme-connect.com

| Starting Material | Reagent(s) | Product | Reference |

| (R)-6-phenylpiperidine-2,4-dione | LiAlH₄ | (4R,6R)-4-hydroxy-6-phenylpiperidin-2-one | researchgate.net |

| (R)-6-phenylpiperidine-2,4-dione | Zn(BH₄)₂ | Enantiomerically pure 4-hydroxypiperidinone | researchgate.net |

| Substituted Piperidine-2,6-diones | - | 4-Phenylpiperidines | acs.org |

The piperidine-2,4-dione ring has acidic protons, particularly at the C3 position, flanked by the two carbonyl groups. This allows for the formation of enolates and subsequent substitution reactions.

Alkylation at the C3 position is a common strategy to introduce further complexity. For instance, a 3,3,6-trisubstituted piperidine-2,4-dione can be prepared via 3,3-dimethylation of a 6-substituted precursor using methyl iodide in the presence of potassium carbonate. researchgate.net More advanced methods involve the generation of dianions from N-protected piperidine-2,4-diones. The dianions of N-Boc-2,4-dioxopiperidines react with a variety of alkylating agents exclusively at the C3 (γ) position in good yield, providing a regioselective method for introducing substituents. ddtjournal.com

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| 6-Substituted piperidine-2,4-dione | Methyl iodide, K₂CO₃ | C3-Alkylation | 3,3,6-Trisubstituted piperidine-2,4-dione | researchgate.net |

| N-Boc-piperidine-2,4-dione | Base, Alkylating agents | Regioselective C3-Alkylation | N-Boc-3-alkyl-piperidine-2,4-dione | ddtjournal.com |

Derivatization at the Ethyl Substituent and Other Positions

The derivatization of the ethyl group at the C5 position of 5-Ethylpiperidine-2,4-dione is not extensively reported in scientific literature. This is likely due to the chemically inert nature of the alkyl chain, which lacks activation and would require harsh reaction conditions, such as radical-mediated processes, for functionalization. pjoes.com Such conditions could compromise the integrity of the dione core.

In contrast, other positions on the molecule are more amenable to derivatization. As discussed previously, the C3 position is readily alkylated. researchgate.netddtjournal.com Furthermore, the nitrogen atom of the amide can be functionalized. The synthesis of N-substituted piperidine-2,4-diones is a common strategy for building diversity and is often achieved during the primary construction of the ring system. researchgate.net For example, N-benzyl derivatives can be synthesized, which can be a handle for further transformations. researchgate.net

Strategies for Constructing Functionalized Piperidine-Type Systems

A variety of synthetic strategies have been developed to construct the piperidine-2,4-dione core and its functionalized derivatives, reflecting their importance as synthetic intermediates. nih.gov These methods provide access to structurally diverse compounds in both racemic and enantiopure forms. nih.gov

A prominent and flexible method is the Dieckmann cyclisation. researchgate.netthieme-connect.com This intramolecular condensation of amidodiesters is a powerful tool for forming the six-membered ring. The process typically involves preparing a suitable β-amino ester, coupling it with a malonate derivative to form the diester precursor, and then inducing cyclization with a base like sodium methoxide. researchgate.net Subsequent hydrolysis and decarboxylation afford the target piperidine-2,4-dione. researchgate.net This approach allows for the synthesis of diones with various substituents at multiple positions. thieme-connect.com

Another innovative strategy begins with N-Boc-protected homoallylamines. This method involves a halocyclocarbamation reaction followed by a novel enolate-isocyanate rearrangement triggered by a strong base, which cleanly transforms bromocyclocarbamates into 6-substituted piperidine-2,4-diones in good yields.

Modern synthetic chemistry also employs multicomponent reactions (MCRs) to rapidly build molecular complexity. An efficient pseudo five-component reaction has been developed for the diversity-oriented synthesis of highly functionalized piperidines from aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid. Palladium-catalyzed annulation strategies have also emerged, providing a versatile route to highly functionalized piperidine products from simple precursors. thieme-connect.com These advanced methods highlight the ongoing development of efficient pathways to access this important class of heterocyclic compounds. nih.gov

Structure Activity Relationship Sar Studies of 5 Ethylpiperidine 2,4 Dione Derivatives

The biological activity of piperidine-2,4-dione derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. SAR studies are fundamental in medicinal chemistry to optimize lead compounds by identifying chemical features responsible for their desired pharmacological effects.

Impact of Ethyl Substitution at C-5 on Biological Activity

Lipophilicity and Potency: The size of the alkyl substituent at C-5 often correlates with lipophilicity. An increase in carbon chain length from methyl to propyl generally enhances lipophilicity, which can lead to improved membrane permeability and, in some cases, greater potency. The ethyl group provides a balance of increased lipophilicity compared to a methyl group without the excessive bulk that larger alkyl chains might introduce, which could hinder receptor binding.

Steric Hindrance: The ethyl group's steric bulk can influence the molecule's preferred conformation and its ability to fit into a specific binding pocket. While a methyl group may be too small to establish optimal van der Waals interactions, a larger group like a tert-butyl might be too bulky, causing steric clashes. The ethyl group often represents a favorable compromise.

Stereochemistry: The C-5 position becomes a chiral center when substituted with an ethyl group. The resulting enantiomers, (R)-5-ethylpiperidine-2,4-dione and (S)-5-ethylpiperidine-2,4-dione, can exhibit significantly different biological activities and metabolic profiles. It is common in medicinal chemistry for one enantiomer to be substantially more active than the other, as seen in various piperidine (B6355638) derivatives where only the (+)-enantiomers showed potent enzymatic inhibition. acs.org

| Substituent (R) at C-5 | Relative Lipophilicity (LogP) | Potential Steric Impact | Hypothetical Relative Potency |

|---|---|---|---|

| -H | Low | Minimal | Low |

| -CH₃ (Methyl) | Moderate | Low | Moderate |

| -CH₂CH₃ (Ethyl) | Intermediate | Moderate | High |

| -CH(CH₃)₂ (Isopropyl) | High | Significant | Variable |

Influence of Substituents on the Piperidine-2,4-dione Ring for Pharmacological Profiles

Modifications at other positions of the piperidine-2,4-dione ring are also crucial for defining the pharmacological profile of the derivatives. Substitutions on the nitrogen atom (N-1) and other carbon atoms (C-3, C-6) can modulate activity, selectivity, and pharmacokinetic properties. nih.gov

N-1 Substitution: The nitrogen atom of the piperidine ring is a common site for modification. Introducing alkyl or aryl groups can alter the molecule's polarity and its ability to act as a hydrogen bond donor. For instance, N-alkylation can increase lipophilicity and affect metabolic stability. nih.gov Attaching larger moieties, such as a pyridylmethyl group, has been shown to be essential for potent activity in other piperidine-based inhibitors. acs.org

C-3 and C-6 Substitution: Introducing substituents at the C-3 or C-6 positions can influence the molecule's shape and electronic distribution. These positions can be targeted to enhance selectivity for a specific biological target or to block unwanted metabolic pathways. For example, in some piperidine-containing drugs, the introduction of fluoroethyl groups did not alter inhibitory properties but enhanced central nervous system pharmacokinetic properties. encyclopedia.pub

| Position of Substitution | Type of Substituent | General Effect on Pharmacological Profile |

|---|---|---|

| N-1 | Small Alkyl Groups | Increases lipophilicity, may alter metabolic stability. |

| N-1 | Aryl or Heteroaryl Groups | Introduces potential for π-π stacking interactions, can modulate selectivity. |

| C-3 | Polar Groups (-OH, -NH₂) | Increases polarity, can introduce new hydrogen bonding interactions. |

| C-6 | Aromatic Rings | Adds bulk, provides hydrophobic interaction points, can improve potency. |

Pharmacophore Elucidation for Specific Biological Targets

A pharmacophore is a three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov Elucidating the pharmacophore for 5-ethylpiperidine-2,4-dione derivatives is a key step in rational drug design and virtual screening. fiveable.menih.gov

A hypothetical pharmacophore model for a this compound derivative would likely include the following features:

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygen atoms (at C-2 and C-4) are strong hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The nitrogen atom (N-1) of the piperidine ring acts as a hydrogen bond donor.

Hydrophobic Feature (HY): The ethyl group at the C-5 position provides a key hydrophobic region that can interact with non-polar pockets in a receptor.

| Pharmacophoric Feature | Structural Origin | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor 1 | C-2 Carbonyl Oxygen | Forms H-bond with donor groups on the target protein. |

| Hydrogen Bond Acceptor 2 | C-4 Carbonyl Oxygen | Forms H-bond with donor groups on the target protein. |

| Hydrogen Bond Donor | N-1 Hydrogen | Forms H-bond with acceptor groups on the target protein. |

| Hydrophobic Group | C-5 Ethyl Substituent | Interacts with hydrophobic pockets of the target. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For piperidine derivatives, QSAR models are developed to predict the activity of new, unsynthesized analogs, thereby guiding synthetic efforts. nih.govresearchgate.net

A typical QSAR model for this compound derivatives would be represented by a mathematical equation: Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The molecular descriptors used in such a model can be categorized as:

Topological: Describing the atomic connectivity and shape of the molecule.

Electronic: Quantifying features like partial charges and dipole moments.

Steric: Relating to the volume and bulk of the molecule or its substituents.

Hydrophobic: Often represented by LogP, the logarithm of the partition coefficient.

The robustness and predictive power of a QSAR model are evaluated using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). Studies on related piperidine families have successfully developed robust models with high predictive ability (e.g., R² values ranging from 0.742 to 0.832). nih.gov

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Molecular Descriptor 1 (e.g., LogP) | Represents hydrophobicity. | -1.0 to 5.0 |

| Molecular Descriptor 2 (e.g., Molar Refractivity) | Represents steric bulk and polarizability. | 40 to 100 |

| Correlation Coefficient (R²) | Measures the goodness of fit of the model. | > 0.7 |

| Cross-validation Coefficient (Q²) | Measures the predictive ability of the model. | > 0.6 |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the definitive structural confirmation of 5-Ethylpiperidine-2,4-dione, offering insights into its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within this compound.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electron density around the protons and their spatial relationship with neighboring atoms. Protons attached to the ethyl group would appear as a characteristic triplet and quartet pattern. The protons on the piperidine (B6355638) ring would resonate at specific chemical shifts, influenced by the adjacent carbonyl groups and the ethyl substituent. The N-H proton of the amide functionality would likely appear as a broad singlet.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in this compound. The carbonyl carbons of the dione (B5365651) functionality are expected to resonate at the downfield region of the spectrum due to their deshielded nature. The carbons of the piperidine ring and the ethyl group would appear at characteristic chemical shifts in the aliphatic region.

Expected NMR Data for this compound

| ¹H-NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹³C-NMR | Expected Chemical Shift (ppm) | Assignment | ||

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is anticipated to show characteristic absorption bands corresponding to its dione and secondary amine functionalities.

Key expected vibrational frequencies include the stretching vibrations of the two carbonyl (C=O) groups, which are typically strong and appear in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the secondary amine within the piperidine ring is expected to be observed in the range of 3200-3500 cm⁻¹. Additionally, C-H stretching vibrations from the ethyl group and the piperidine ring will be present in the 2850-3000 cm⁻¹ region.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3500 | Medium-Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong |

| C=O Stretch (Amide) | 1650-1750 | Strong |

Note: The exact positions of the absorption bands can be influenced by factors such as intermolecular hydrogen bonding.

Mass Spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for piperidine derivatives may involve the loss of the ethyl group or cleavage of the piperidine ring, leading to the formation of characteristic fragment ions.

Expected Mass Spectrometry Data for this compound

| Technique | Expected Information |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. |

| High-Resolution Mass Spectrometry (HRMS) | Highly accurate mass of the molecular ion, confirming the elemental composition. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. The absorption of light is dependent on the electronic transitions within the molecule. For this compound, the primary chromophores are the two carbonyl groups of the dione functionality. These groups are expected to exhibit weak n → π* transitions at longer wavelengths and stronger π → π* transitions at shorter wavelengths in the UV region. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent used for the analysis.

Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| n → π | ~280-320 |

| π → π | ~200-220 |

Chromatographic Separations for Purity and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode of separation, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound would be dependent on its polarity and the specific chromatographic conditions, including the composition of the mobile phase, flow rate, and column temperature. Detection can be achieved using a UV detector set at a wavelength where the compound exhibits significant absorbance. This method allows for the accurate quantification of the compound and the detection of any impurities present.

Typical HPLC Parameters for the Analysis of Piperidine Derivatives

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol |

| Detector | UV-Vis |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient or controlled |

Elemental Analysis for Compound Verification

Elemental analysis is a cornerstone technique in synthetic chemistry for verifying the elemental composition of a newly synthesized compound. This method quantitatively determines the mass percentages of specific elements—primarily carbon (C), hydrogen (H), and nitrogen (N), often referred to as CHN analysis—present in a sample. The experimental results are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical percentages serves as crucial evidence for the compound's empirical formula and purity.

For this compound, the verification of its atomic makeup is essential to confirm a successful synthesis. The molecular formula of this compound is established as C₇H₁₁NO₂. cymitquimica.comcalpaclab.com Based on this formula, the theoretical elemental composition can be precisely calculated.

The process involves combusting a small, precisely weighed sample of the compound in an oxygen-rich environment. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured, allowing for the calculation of the mass percentages of C, H, and N in the original sample. The percentage of oxygen is typically determined by difference.

For a sample of this compound to be considered pure, the experimentally determined percentages of carbon, hydrogen, and nitrogen must fall within a narrow margin of error (typically ±0.4%) of the theoretical values. mdpi.com While specific experimental data for this compound is not extensively published in available literature, the expected results can be compared to the theoretical values derived from its molecular formula, as detailed in the table below. This comparison remains a critical step in the structural elucidation and confirmation of the compound. Studies on other piperidine derivatives consistently report found values in close agreement with calculated percentages, validating the reliability of this analytical method. researchgate.netrsc.org

Table 1: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon | C | 59.56 | Data not available in cited literature |

| Hydrogen | H | 7.85 | Data not available in cited literature |

| Nitrogen | N | 9.92 | Data not available in cited literature |

| Oxygen | O | 22.66 | Data not available in cited literature |

| Theoretical percentages are calculated based on the molecular formula C₇H₁₁NO₂ and atomic masses from the IUPAC. |

Computational and Theoretical Chemistry Approaches in 5 Ethylpiperidine 2,4 Dione Research

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. For piperidine (B6355638) derivatives, DFT calculations provide fundamental insights into molecular geometry, stability, and reactivity. scielo.brresearchgate.net

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For 5-Ethylpiperidine-2,4-dione, this analysis would reveal the precise three-dimensional arrangement of its atoms, including the puckering of the piperidine ring and the orientation of the ethyl group. The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated, providing a basis for understanding its chemical behavior. scielo.br

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more chemically reactive. mdpi.com These energy values are used to calculate various quantum chemical descriptors that predict the molecule's electrochemical behavior.

Table 1: Representative Quantum Chemical Descriptors Calculated from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron configuration. mdpi.com |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. mdpi.com |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. mdpi.com |

This table presents the formulas and descriptions of key quantum chemical parameters derived from HOMO and LUMO energies, which are standard outputs of DFT calculations for organic molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. stackexchange.comnih.gov This process, known as intramolecular charge transfer (ICT), contributes significantly to the molecule's stability.

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). stackexchange.comresearchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net For this compound, NBO analysis would identify key interactions, such as those involving the lone pairs on the oxygen and nitrogen atoms and the π-systems of the carbonyl groups, revealing the electronic factors that stabilize its structure. researchgate.net

Table 2: Example of NBO Analysis Showing Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O₇ | σ*(C₂-C₃) | 5.8 | Lone Pair → Sigma Antibonding |

| LP(1) N₁ | π*(C₂=O₇) | 45.2 | Lone Pair → Pi Antibonding |

| σ(C₅-C₆) | σ*(N₁-C₂) | 3.5 | Sigma → Sigma Antibonding |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govnih.govnih.gov This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity. researchgate.netmdpi.com

The simulation places the ligand in various orientations and conformations within the target's binding pocket and calculates a "docking score," which estimates the binding affinity. mdpi.com The results provide insights into the binding mode, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the specific amino acid residues involved in the interaction. researchgate.net For this compound, docking studies could explore its potential to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), a target in diabetes research. nih.govnih.gov

Table 3: Representative Molecular Docking Results for a Ligand with a Target Enzyme

| Ligand | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Key Interactions |

|---|---|---|---|---|

| Compound A | PTP1B | -8.5 | TYR46, ASP48, SER216, GLN262 | Hydrogen bonds, Pi-Alkyl |

| Compound B | PTP1B | -7.9 | PHE182, ILE219, GLY220, ARG221 | Hydrogen bonds, van der Waals |

| Reference Inhibitor | PTP1B | -9.2 | TYR46, PHE182, GLN262, ARG221 | Hydrogen bonds, Pi-Pi stacking |

This table shows example data from a molecular docking study, comparing the binding scores and interactions of hypothetical compounds with a known inhibitor against a specific protein target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics (General application to similar compounds)

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. arxiv.orgmdpi.com MD simulations model the movements and interactions of all atoms in the ligand-target complex, providing insights into its stability, conformational changes, and the dynamics of binding. nih.govnih.govresearchgate.net

For systems involving piperidine derivatives or similar heterocyclic compounds, MD simulations are used to assess the stability of the docked pose. nih.govnih.gov Key parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site. mdpi.com This technique helps validate docking results and provides a more realistic understanding of the molecular interactions in a physiological environment.

In Silico Prediction of Pharmacological Activity (e.g., PASS software)

In silico tools like PASS (Prediction of Activity Spectra for Substances) are used in the early stages of drug discovery to predict the likely biological activities of a compound based solely on its chemical structure. mdpi.comrasayanjournal.co.in The software compares the structure of the query molecule to a large database of known bioactive compounds and generates a list of potential biological effects, each with a corresponding probability of being active (Pa) and inactive (Pi).

A Pa value greater than 0.7 suggests a high likelihood that the compound possesses that specific activity, while values between 0.5 and 0.7 indicate a probable activity. This predictive screening helps researchers prioritize which compounds to synthesize and test experimentally. For this compound, a PASS prediction could reveal a wide range of potential pharmacological activities, guiding future laboratory investigations.

Table 4: Hypothetical PASS Prediction Results for this compound

| Predicted Activity | Pa (Probability to be Active) |

|---|---|

| Anticonvulsant | 0.785 |

| Anxiolytic | 0.712 |

| Kinase Inhibitor | 0.654 |

| Anti-inflammatory | 0.598 |

This table presents a hypothetical biological activity spectrum for this compound as might be predicted by PASS software. The Pa value indicates the probability of the compound exhibiting the specified activity.

Future Research Directions and Therapeutic Implications of 5 Ethylpiperidine 2,4 Dione

Development of Novel Therapeutic Agents Leveraging the Piperidine-2,4-dione Core

The piperidine-2,4-dione framework is a versatile platform for the development of new therapeutic agents due to its specific structure and reactivity. rsc.org This scaffold is a key component in various pharmaceuticals and natural products, demonstrating a wide range of biological activities. rsc.orgrsc.org The diverse reactivity of its functional groups allows for selective modifications, making it an ideal starting point for creating libraries of functionalized piperidine-based compounds with high medicinal potential. rsc.org

Derivatives of the piperidine-2,4-dione core have been investigated for a multitude of therapeutic applications, including:

Anticancer Agents: Piperidine (B6355638) derivatives have shown potential in treating various cancers, including breast, prostate, colon, lung, and ovarian cancer. nih.gov They can influence critical signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt, leading to the inhibition of cancer cell migration and survival. nih.gov

Antiviral Properties: Certain adamantane-substituted piperidine-2,4-diones have demonstrated potent activity against rimantadine-resistant strains of the influenza A virus. researchgate.net

Antimicrobial and Antifungal Applications: The piperidine nucleus is being explored for the development of new antimicrobial and antifungal drugs. researchgate.net

Neurological Disorders: Piperidine derivatives are central to drugs for Alzheimer's disease, such as donepezil. ijnrd.orgnih.gov The scaffold's ability to be modified allows for the synthesis of analogs with potential acetylcholinesterase inhibiting properties. kcl.ac.uk

The development of novel therapeutic agents hinges on the strategic modification of the piperidine-2,4-dione core. Introducing various substituents at different positions on the piperidine ring can modulate the compound's pharmacological properties, leading to enhanced efficacy and selectivity for specific biological targets.

Exploration of New Biological Targets and Mechanisms of Action

A key area of future research will be the identification and validation of new biological targets for 5-Ethylpiperidine-2,4-dione and its analogs. The piperidine moiety is a common feature in compounds targeting a wide array of biological molecules. nih.gov

Potential Biological Targets for Piperidine-2,4-dione Derivatives:

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Dihydroorotase, Thiodihydroorotase, Carbonic Anhydrase, Glycosidases, Glycosyltransferases, Topoisomerase II-α | Anticancer, Antimicrobial researchgate.net, Antitumor researchgate.net |

| Receptors | Sigma Receptors (S1R and S2R), G-protein coupled receptors | Neurological disorders, Cancer nih.gov |

| Ion Channels | Voltage-gated ion channels | Neurological disorders, Pain management |

| Signaling Proteins | STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, TGF-ß/SMAD | Cancer, Inflammatory diseases nih.gov |

The mechanism of action for many piperidine-based drugs involves the modulation of key signaling pathways. For instance, in cancer therapy, these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation by interfering with pathways essential for cancer cell survival and growth. nih.gov Future studies should employ a combination of biochemical assays, cell-based screening, and proteomic approaches to elucidate the precise molecular mechanisms through which this compound derivatives exert their biological effects.

Integration of Advanced Synthetic and Computational Methodologies for Drug Design

Modern drug design increasingly relies on the synergy between advanced synthetic chemistry and computational modeling. For the this compound scaffold, these integrated approaches can accelerate the discovery and optimization of new drug candidates.

Advanced Synthetic Methodologies: Recent years have seen the development of novel and efficient methods for synthesizing piperidine-2,4-dione derivatives. rsc.orgrsc.org These include:

Traditional Methods: Transformations involving carbonyl compounds. rsc.org

Novel Anionic Enolate Rearrangements: Providing access to structurally diverse compounds. rsc.org

Dieckmann Cyclizations: A flexible route to variously substituted piperidine-2,4-diones. core.ac.ukresearchgate.net

Diversity-Oriented Synthesis (DOS): Protocols like Type II Anion Relay Chemistry (ARC) enable the creation of all possible stereoisomers of a given piperidine scaffold. nih.gov

These synthetic strategies allow for the creation of extensive libraries of this compound analogs with diverse stereochemistry and substitution patterns, which is crucial for structure-activity relationship (SAR) studies.

Computational Methodologies: Computational tools play a vital role in modern drug discovery. nih.gov For the piperidine-2,4-dione core, these can be applied to:

Molecular Docking: To predict the binding modes of ligands to their target proteins. rsc.org

Molecular Dynamics (MD) Simulations: To understand the dynamic interactions between a compound and its biological target, revealing crucial amino acid residues for binding. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies: To predict the biological activity of novel compounds before their synthesis and in vitro/in vivo testing. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Computational models can forecast the pharmacokinetic and safety profiles of drug candidates. researchgate.net

The integration of these computational and synthetic approaches will enable a more rational and efficient design of this compound-based therapeutics with improved potency, selectivity, and drug-like properties.

Potential in Natural Product Synthesis and Modern Drug Discovery Pipelines

The piperidine-2,4-dione scaffold is not only a valuable synthetic building block but is also found in a variety of natural products. rsc.org This highlights its importance in the construction of complex molecular architectures with significant biological activity. rsc.org

The versatility of piperidine-2,4-diones makes them a convenient platform for the synthesis of natural products and their analogs. rsc.orgrsc.org The ability to create both racemic and enantiomerically pure forms of these compounds is particularly valuable in asymmetric synthesis. rsc.org

In modern drug discovery pipelines, the this compound core can serve as a starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns. Its relatively simple structure and synthetic tractability make it an ideal scaffold for generating compound libraries for high-throughput screening (HTS). The insights gained from studying the biological activities of these libraries can then guide the development of more complex and potent drug candidates. The importance of the piperidine framework in FDA-approved drugs underscores its continued relevance in pharmaceutical research and development. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of 5-Ethylpiperidine-2,4-dione to improve yield and purity?

Methodological Answer:

- Reaction Condition Variation : Systematically alter parameters such as temperature, solvent polarity, and catalyst type (e.g., acid/base catalysts) to identify optimal conditions. For example, elevated temperatures (80–120°C) in polar aprotic solvents like DMF may enhance cyclization efficiency .

- Factorial Design : Employ a 2³ factorial design to evaluate interactions between variables (e.g., molar ratios, reaction time, and solvent volume). This approach minimizes experimental runs while maximizing data resolution .

- Purification Techniques : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- Spectroscopic Analysis : Combine -NMR (to confirm ethyl and piperidine ring protons) and -NMR (to identify carbonyl carbons at positions 2 and 4). IR spectroscopy verifies C=O stretching vibrations (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns consistent with the dione structure .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in slow-evaporating solvent systems (e.g., methanol/water) .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to stressors (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC. Compare peak area reductions to establish shelf-life .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere to guide safe handling during high-temperature reactions .

- Light Sensitivity Testing : Store samples in amber vials under UV light (254 nm) for 48 hours and analyze for photodegradation products .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity or synthetic yields of this compound derivatives?

Methodological Answer:

- Comparative Replication : Reproduce conflicting studies under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables like moisture or oxygen sensitivity .

- Meta-Analysis Framework : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, identifying outliers and systemic biases in methodology .

- Theoretical Validation : Use computational chemistry (DFT calculations) to predict reaction pathways or binding affinities, corroborating or challenging empirical results .

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?

Methodological Answer:

- Analog Synthesis : Synthesize derivatives with modifications to the ethyl group or dione ring (e.g., methyl, halogen substituents) and test inhibition potency against target enzymes (e.g., kinases) .

- Kinetic Assays : Perform time-dependent inhibition studies using fluorogenic substrates to determine values and mechanism (competitive/non-competitive) .

- Molecular Docking : Map ligand-enzyme interactions using software like AutoDock Vina, focusing on hydrogen bonding with active-site residues .

Q. What computational approaches predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify sites susceptible to electrophilic attack (HOMO-rich regions) or nucleophilic substitution (LUMO-rich regions) .

- Transition State Modeling : Use Gaussian or ORCA software to simulate reaction pathways, optimizing geometries at the B3LYP/6-31G* level .

- Solvent Effect Simulations : Apply COSMO-RS models to predict solvation effects on reaction barriers in polar vs. nonpolar solvents .

Q. How can conflicting data on the compound’s reaction mechanism be validated experimentally?

Methodological Answer:

- Isotopic Labeling : Introduce at carbonyl positions to track oxygen exchange during hydrolysis, distinguishing between concerted and stepwise mechanisms .

- In Situ Monitoring : Use ReactIR or NMR spectroscopy to detect intermediates (e.g., enolates) in real-time during reactions .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .

Methodological and Safety Considerations

Q. What are the critical handling and storage protocols for this compound to ensure laboratory safety?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats. Inspect gloves for integrity before use .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors. Install local exhaust ventilation near storage areas .

- Storage : Keep in airtight containers under nitrogen at 2–8°C, away from oxidizers and moisture .

Q. How should factorial design be applied to optimize multi-variable synthetic parameters for this compound?

Methodological Answer:

- Variable Selection : Prioritize factors like catalyst loading, temperature, and solvent ratio based on preliminary screening .

- Response Surface Methodology (RSM) : Use a central composite design to model non-linear relationships between variables and yield .

- Statistical Analysis : Apply ANOVA to identify significant factors (p < 0.05) and generate contour plots for interactive effects .

Q. What methodologies address discrepancies in reported bioactivity data across cell lines or assays?

Methodological Answer:

- Cross-Validation Assays : Test the compound in orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out assay-specific artifacts .

- Cell Line Authentication : Use STR profiling to confirm cell line identity and minimize variability due to contamination .

- Dose-Response Curves : Generate IC₅₀ values across multiple replicates to assess reproducibility and calculate 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.